Dactimicin

説明

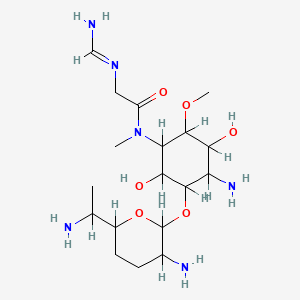

related to fortimicin A; structure given in first source

特性

CAS番号 |

73196-97-1 |

|---|---|

分子式 |

C18H36N6O6 |

分子量 |

432.5 g/mol |

IUPAC名 |

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |

InChI |

InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |

InChIキー |

VFBPKQSATYZKRX-UHFFFAOYSA-N |

正規SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |

外観 |

Solid powder |

他のCAS番号 |

103531-05-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

dactimicin SF-2052 ST 900 ST-900 |

製品の起源 |

United States |

Foundational & Exploratory

Daptomycin's Disruption of the Bacterial Lipid Bilayer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daptomycin, a cyclic lipopeptide antibiotic, stands as a critical last-resort treatment against formidable Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, primarily targeting the bacterial cell membrane, distinguishes it from many other antibiotic classes. This technical guide provides an in-depth exploration of the multifaceted effects of daptomycin on the bacterial lipid bilayer. It synthesizes quantitative data from key studies, details the experimental protocols used to elucidate these effects, and presents visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and antibiotic drug development, offering a deeper understanding of daptomycin's bactericidal activity and the experimental approaches to study it.

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane

Daptomycin's bactericidal cascade is initiated by a series of interactions with the bacterial cell membrane, a process fundamentally dependent on the presence of calcium ions.[1] The prevailing model of daptomycin's action involves a calcium-dependent binding to the bacterial membrane, followed by oligomerization and subsequent disruption of membrane integrity.[1][2] This disruption manifests as membrane depolarization, ion leakage, and interference with essential cellular processes, ultimately leading to bacterial cell death.[1][3]

A critical and initial step in daptomycin's mechanism is its interaction with phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[4] In the presence of calcium, daptomycin undergoes a conformational change that facilitates its insertion into the lipid bilayer.[1] Following membrane insertion, daptomycin molecules aggregate to form oligomeric structures.[5] While the precise stoichiometry of these oligomers is a subject of ongoing research, their formation is considered essential for the antibiotic's activity.[5]

The oligomerization of daptomycin leads to a profound disruption of the local membrane architecture. This was initially hypothesized to involve the formation of discrete ion channels or pores, leading to the efflux of intracellular ions, particularly potassium, and the dissipation of the membrane potential.[1][6] However, more recent evidence suggests a more complex mechanism that may not involve stable pore formation.[7][8] Instead, daptomycin appears to induce the formation of distinct lipid domains by clustering fluid lipids, which alters membrane fluidity and organization.[7][9] This reorganization of the membrane can delocalize and inactivate essential membrane-bound proteins, including those involved in cell wall synthesis.[7] Some studies also propose a "lipid extraction" model, where daptomycin removes lipid molecules from the bilayer, further compromising its integrity.[10]

A consistent and critical consequence of daptomycin's interaction with the bacterial membrane is the rapid depolarization of the membrane potential.[6][11][12] This loss of membrane potential disrupts a multitude of essential cellular functions that are dependent on the electrochemical gradient, including ATP synthesis and the transport of nutrients and precursors for DNA, RNA, and protein synthesis.[3] The inhibition of cell wall biosynthesis is also a significant downstream effect of daptomycin's membrane activity.[7][13] By disrupting the membrane environment, daptomycin interferes with the proper localization and function of enzymes crucial for peptidoglycan synthesis.[7] A recent model even suggests the formation of a tripartite complex between daptomycin, PG, and lipid II, a key precursor in cell wall synthesis.

The following sections will delve into the quantitative data that substantiates these mechanisms and provide detailed protocols for the key experiments used in their investigation.

Quantitative Analysis of Daptomycin's Effects

The following tables summarize key quantitative findings from various studies on the impact of daptomycin on the bacterial lipid bilayer.

| Parameter | Bacterium | Daptomycin Concentration | Time | Effect | Reference |

| Membrane Depolarization | Staphylococcus aureus | 5 µg/mL | 30 min | >90% reduction in membrane potential | [6][11] |

| Staphylococcus aureus | 5 µg/mL | 30-60 min | Full membrane depolarization | [12] | |

| Bacillus subtilis | 2 µg/mL | ~25 min | Incomplete depolarization | [14] | |

| Bacillus subtilis | 4 µg/mL | ~25 min | Complete depolarization | [14] | |

| Potassium Efflux | Staphylococcus aureus | 5 µg/mL | 10 min | Significant increase in extracellular K+ | [6] |

| Cell Viability | Staphylococcus aureus | 5 µg/mL | 30 min | >99% reduction in viability | [6][11] |

| Membrane Fluidity (Anisotropy) | Staphylococcus aureus N315-D8 (DAP-R) vs. N315 (DAP-S) | - | - | 17% decrease in anisotropy (increased fluidity) in resistant strain | [15] |

| Enterococcus faecalis R712 (DAP-R) vs. S613 (DAP-S) | - | - | Significantly higher polarization index (less fluid) in resistant strain | [4] | |

| Enterococcus faecium R446 (DAP-R) vs. S447 (DAP-S) | - | - | Significantly higher polarization index (less fluid) in resistant strain | [4] | |

| ATP Leakage | Staphylococcus aureus | 1-100 µg/mL | 20 min | Dose-dependent increase in ATP leakage | [13] |

| Enterococcus faecalis | 1-100 µg/mL | 20 min | Dose-dependent increase in ATP leakage | [13] |

Table 1: Summary of Quantitative Effects of Daptomycin on Bacterial Membranes. DAP-R: Daptomycin-Resistant; DAP-S: Daptomycin-Susceptible.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of daptomycin on the bacterial lipid bilayer.

Membrane Depolarization Assay using DiSC₃(5)

This protocol describes the use of the potentiometric fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.

Principle: DiSC₃(5) is a cationic dye that accumulates in energized cells with a negative membrane potential, leading to quenching of its fluorescence. Depolarization of the membrane prevents this accumulation and causes the release of the dye into the medium, resulting in an increase in fluorescence.[12][16]

Materials:

-

Bacterial culture in early exponential phase (OD₆₀₀ ≈ 0.2-0.3)

-

Daptomycin stock solution

-

DiSC₃(5) stock solution (in DMSO)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Valinomycin (as positive controls for depolarization)

-

Bovine Serum Albumin (BSA)

-

Appropriate buffer (e.g., MHB supplemented with calcium)

-

Black, clear-bottom microtiter plates

-

Temperature-controlled fluorometer

Procedure:

-

Grow bacterial cells to the early exponential phase in the appropriate broth.

-

Harvest the cells by centrifugation and wash them with the assay buffer.

-

Resuspend the cells in the assay buffer to the desired optical density (e.g., OD₆₀₀ of 0.2 for B. subtilis or 0.3 for S. aureus).[16]

-

Add BSA to the cell suspension to a final concentration of 0.5 mg/mL to reduce dye absorption to plastic surfaces.[16]

-

Aliquot the cell suspension into the wells of a black microtiter plate.

-

Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark to allow for dye uptake and fluorescence quenching.[16]

-

Monitor the fluorescence in a fluorometer (excitation ≈ 610 nm, emission ≈ 660 nm) until a stable baseline is achieved.[16]

-

Add daptomycin to the desired final concentration.

-

Immediately begin recording the fluorescence intensity over time.

-

As a positive control, add a known depolarizing agent like CCCP or valinomycin to a separate well.

-

As a negative control, add an equivalent volume of the vehicle used to dissolve daptomycin.

Data Analysis: The change in fluorescence intensity over time is indicative of membrane depolarization. The results are typically expressed as a percentage of the maximum depolarization achieved with the positive control.

Fluorescence Microscopy of Lipid Domain Clustering

This protocol outlines a method to visualize daptomycin-induced clustering of fluid lipid domains in bacterial membranes using a fluorescent lipid probe.

Principle: Certain fluorescent lipid probes, such as DiIC₁₂, preferentially partition into fluid lipid domains of the membrane.[7] Changes in the localization of these probes upon daptomycin treatment can reveal alterations in membrane organization.[7]

Materials:

-

Bacterial culture in mid-exponential phase

-

Daptomycin stock solution

-

Fluorescent lipid probe stock solution (e.g., DiIC₁₂ in ethanol)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Grow bacterial cells to the mid-exponential phase.

-

Treat the cells with the desired concentration of daptomycin for a specified time.

-

Add the fluorescent lipid probe (e.g., DiIC₁₂ to a final concentration of 1 µg/mL) and incubate for a short period to allow for membrane staining.

-

Wash the cells to remove excess probe.

-

Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells using a fluorescence microscope.

-

Capture images of both untreated (control) and daptomycin-treated cells.

Data Analysis: Compare the fluorescence patterns in control and treated cells. In untreated cells, the fluorescence should be relatively uniform across the membrane. In daptomycin-treated cells, the formation of distinct fluorescent foci or patches indicates the clustering of fluid lipid domains.[9]

Isothermal Titration Calorimetry (ITC) for Daptomycin-Lipid Interactions

This protocol describes the use of ITC to characterize the thermodynamics of daptomycin binding to lipid vesicles.

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of lipid vesicles into a solution containing daptomycin, the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined.

Materials:

-

Daptomycin solution of known concentration

-

Large Unilamellar Vesicles (LUVs) of a specific lipid composition (e.g., DOPC/DOPG)

-

Buffer (e.g., HEPES with NaCl and CaCl₂)

-

Isothermal titration calorimeter

Procedure:

-

Prepare LUVs by extrusion.

-

Degas both the daptomycin solution and the LUV suspension.

-

Load the daptomycin solution into the sample cell of the ITC instrument.

-

Load the LUV suspension into the titration syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial small injection to avoid artifacts, followed by a series of injections of the LUV suspension into the daptomycin solution.

-

Record the heat changes after each injection.

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of lipid to daptomycin. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Atomic Force Microscopy (AFM) of Membrane Disruption

This protocol provides a general workflow for using AFM to visualize the topographical changes in a supported lipid bilayer upon interaction with daptomycin.

Principle: AFM uses a sharp tip to scan the surface of a sample, generating a high-resolution topographical image. This technique can be used to visualize the effects of daptomycin on the structure of a model bacterial membrane in real-time.

Materials:

-

Supported lipid bilayer on a suitable substrate (e.g., mica)

-

Daptomycin solution

-

AFM instrument with a liquid cell

-

Appropriate buffer with calcium

Procedure:

-

Prepare a supported lipid bilayer on a freshly cleaved mica surface using vesicle fusion.

-

Mount the sample in the liquid cell of the AFM.

-

Image the intact lipid bilayer in buffer to obtain a baseline topography.

-

Inject the daptomycin solution into the liquid cell to achieve the desired final concentration.

-

Immediately begin imaging the same area of the bilayer to observe the time-course of daptomycin-induced changes.

Data Analysis: Analyze the series of AFM images to identify changes in the bilayer topography, such as the formation of defects, aggregates, or changes in membrane thickness. High-speed AFM can provide real-time visualization of dynamic processes like oligomerization and pore formation.[1][8]

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular events in daptomycin's mechanism of action and a typical experimental workflow for its study.

Caption: Daptomycin's molecular mechanism of action on the bacterial lipid bilayer.

Caption: A typical experimental workflow for investigating daptomycin's membrane effects.

Conclusion and Future Directions

The body of evidence strongly supports a model where daptomycin's primary mode of action is the calcium-dependent disruption of the bacterial lipid bilayer. This disruption is not a simple pore-forming event but a complex process involving specific interactions with phosphatidylglycerol, oligomerization, and a significant reorganization of membrane lipid domains. The resulting membrane depolarization and delocalization of essential proteins, particularly those involved in cell wall synthesis, culminate in bacterial cell death.

The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced mechanisms of daptomycin and other membrane-active antibiotics. Future research should continue to focus on high-resolution, real-time imaging techniques to further elucidate the precise structure and dynamics of daptomycin oligomers within the membrane. A deeper understanding of the interplay between daptomycin-induced membrane alterations and the inhibition of cell wall synthesis will be crucial. Furthermore, applying these quantitative methods to study daptomycin resistance mechanisms will be vital for the development of strategies to prolong the clinical efficacy of this important last-resort antibiotic. The continued exploration of daptomycin's interaction with the bacterial membrane will undoubtedly pave the way for the rational design of novel antimicrobial agents that target this essential bacterial structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Daptomycin Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daptomycin - Wikipedia [en.wikipedia.org]

- 4. Daptomycin Resistance in Enterococci Is Associated with Distinct Alterations of Cell Membrane Phospholipid Content | PLOS One [journals.plos.org]

- 5. Oligomerization of daptomycin on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-speed atomic force microscopy highlights new molecular mechanism of daptomycin action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The effects of daptomycin on cell wall biosynthesis in Enterococcal faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Genetic Basis of Daptomycin Production: A Technical Guide

Abstract

Daptomycin, a cyclic lipopeptide antibiotic produced by Streptomyces roseosporus, stands as a critical last-resort treatment against multidrug-resistant Gram-positive pathogens. Enhancing its production yield through genetic manipulation is a key focus of industrial biotechnology. This technical guide provides an in-depth exploration of the genetic underpinnings of daptomycin biosynthesis. It details the core biosynthetic gene cluster (dpt), the intricate regulatory networks that govern its expression, and the experimental protocols employed to investigate these systems. Quantitative data from genetic engineering studies are summarized, and key pathways and workflows are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of antibiotic production and metabolic engineering.

The Daptomycin Biosynthetic Gene Cluster (dpt)

The genetic blueprint for daptomycin biosynthesis is encoded within a 128 kb region of the Streptomyces roseosporus chromosome, known as the daptomycin biosynthetic gene cluster (dpt)[1][2]. This cluster contains the genes essential for the assembly of the 13-amino-acid peptide core, its cyclization, and the attachment of a decanoic acid side chain. The core of the dpt cluster is organized around three large genes encoding the non-ribosomal peptide synthetase (NRPS) multienzymes: dptA, dptBC, and dptD[1][2][3]. These enzymes are responsible for the sequential activation and condensation of the amino acid precursors.

In addition to the NRPS genes, the dpt cluster harbors several other crucial genes:

-

dptE and dptF: These genes are involved in the initiation of daptomycin biosynthesis. DptE, an acyl-CoA ligase, activates decanoic acid, which is then transferred to the acyl carrier protein (ACP) encoded by dptF[4][5].

-

dptI and dptJ: These genes are responsible for the synthesis of the non-proteinogenic amino acids L-3-methylglutamic acid and L-kynurenine, respectively, which are incorporated into the daptomycin structure[1][5].

-

dptP, dptM, and dptN: This set of genes is associated with transport and resistance, likely functioning to export the antibiotic out of the cell and protect the producing organism from its antimicrobial activity[4][6].

A notable feature of the dpt gene cluster is the absence of any cluster-situated regulatory (CSR) genes[7][8]. This indicates that the regulation of daptomycin production is controlled by a complex network of trans-acting regulatory elements located elsewhere in the S. roseosporus genome.

The Regulatory Network of Daptomycin Production

The expression of the dpt gene cluster is tightly controlled by a multi-layered regulatory network involving both positive and negative regulators. These regulators respond to various cellular and environmental signals to modulate daptomycin biosynthesis.

Positive Regulators

Several transcriptional regulators have been identified to positively influence daptomycin production:

-

AtrA: A TetR family transcriptional regulator that directly binds to the dptE promoter (dptEp) to activate the expression of the entire gene cluster[9][10][11]. AtrA is, in turn, positively regulated by AdpA and also exhibits positive autoregulation[9][10][11].

-

AdpA: A key pleiotropic regulator in Streptomyces that positively controls daptomycin production by directly activating the expression of atrA[9][10][11].

-

Crp (cAMP Receptor Protein): Overexpression of crp has been shown to increase daptomycin production, suggesting a positive regulatory role, potentially through the upregulation of adpA and genes within the dpt cluster[4][8].

-

DhyR: A newly identified transcriptional regulator that positively modulates daptomycin biosynthesis. Deletion of dhyR leads to a significant decrease in daptomycin yield and downregulation of the dpt gene cluster[6].

Negative Regulators

Conversely, several regulators have been shown to repress daptomycin biosynthesis:

-

DasR: A GntR-family transcriptional regulator that inhibits daptomycin production through a dual mechanism: directly by repressing the dpt structural genes and indirectly by repressing the global regulatory gene adpA[8].

-

ArpA: A homolog of the A-factor receptor that negatively controls daptomycin production. Deletion of arpA results in increased daptomycin yields[11][12].

-

phaR: A transcriptional regulator that negatively impacts daptomycin biosynthesis. Knocking out phaR has been demonstrated to enhance daptomycin production[3][12].

The interplay between these positive and negative regulators forms a complex signaling cascade that ultimately determines the level of daptomycin production.

Signaling Pathway Diagram

The following diagram illustrates the known regulatory interactions governing daptomycin biosynthesis.

Quantitative Effects of Genetic Modifications

Genetic engineering of the regulatory network has proven to be an effective strategy for enhancing daptomycin production. The following table summarizes the quantitative impact of various gene knockouts and overexpression on daptomycin yield as reported in the literature.

| Gene Modified | Modification | Strain Background | Fold Change in Daptomycin Yield | Reference |

| crp | Overexpression | S. roseosporus industrial strain | ~1.22 | [8] |

| crp | Deletion | S. roseosporus industrial strain | Drastic decrease | [8] |

| arpA | Deletion | S. roseosporus | Increased production | [11][12] |

| phaR | Deletion | S. roseosporus | ~1.43 (in fed-batch fermentation) | [12] |

| dasR | Deletion | S. roseosporus | Enhanced production | [8] |

| dhyR | Overexpression | S. roseosporus | ~1.23 | [6] |

| dhyR | Deletion | S. roseosporus | Significant decrease | [6] |

| atrA | Deletion | S. roseosporus | Null production | [11] |

| adpA | Deletion | S. roseosporus | Null production | [11] |

| Accessory genes (dptE, F, G, H, I, J) | Overexpression | S. roseosporus LC-54-16 | ~1.43 | |

| arpA and phaR | Double Knockout | S. roseosporus L2790 | >5.65 (in shake flasks) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the genetic investigation of daptomycin production.

Gene Knockout in Streptomyces roseosporus using CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces. The following protocol outlines a general workflow for gene deletion.

Protocol:

-

sgRNA Design: Design a 20-bp single guide RNA (sgRNA) sequence targeting a specific region within the gene to be deleted. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

-

Plasmid Construction: Synthesize and clone the designed sgRNA into a suitable CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2). Clone 1-2 kb upstream and downstream homology arms flanking the target gene into the same vector to serve as a repair template.

-

Transformation into E. coli : Transform the final CRISPR-Cas9 construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for plasmid propagation and subsequent conjugation.

-

Intergeneric Conjugation: Grow the E. coli donor strain and S. roseosporus recipient strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., MS agar) to facilitate conjugation.

-

Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic to select for S. roseosporus exconjugants that have received the CRISPR-Cas9 plasmid.

-

Verification of Gene Deletion: Isolate genomic DNA from the exconjugants and perform PCR using primers flanking the target gene to confirm the deletion. Sequence the PCR product to verify the precise deletion.

-

Plasmid Curing: Subculture the confirmed mutant on a non-selective medium to promote the loss of the CRISPR-Cas9 plasmid.

Quantification of Daptomycin Production by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying daptomycin in fermentation broths.

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Acidify the supernatant to a pH of 3.0-4.0 with an appropriate acid (e.g., phosphoric acid).

-

Extract the daptomycin from the acidified supernatant using a suitable organic solvent (e.g., n-butanol or ethyl acetate).

-

Evaporate the organic solvent to dryness under vacuum.

-

Reconstitute the dried extract in the HPLC mobile phase.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. A typical gradient might be a linear increase in acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm[4].

-

Column Temperature: 40°C[4].

-

Injection Volume: 10 µL[4].

Quantification:

Generate a standard curve using known concentrations of a daptomycin standard. Calculate the concentration of daptomycin in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the transcript levels of the dpt genes and their regulators.

Protocol:

-

RNA Extraction: Isolate total RNA from S. roseosporus mycelium collected at the desired time point during fermentation using a suitable RNA extraction kit or method (e.g., TRIzol).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target gene and a housekeeping gene (e.g., hrdB) for normalization.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a typical thermal profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the housekeeping gene.

Conclusion

The production of daptomycin in Streptomyces roseosporus is a tightly regulated process involving a dedicated biosynthetic gene cluster and a complex network of trans-acting regulatory proteins. A thorough understanding of this genetic basis is paramount for the rational design of strain improvement strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the intricacies of daptomycin biosynthesis and to engineer more efficient production hosts. The continued investigation into the regulatory network, coupled with advanced synthetic biology tools, holds immense promise for optimizing the industrial production of this life-saving antibiotic.

References

- 1. Regulation of daptomycin biosynthesis in Streptomyces roseosporus: new insights from genomic analysis and synthetic biology to accelerate lipopeptide discovery and commercial production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Breeding of High Daptomycin-Producing Strain by Streptomycin Resistance Superposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new validated HPLC-UV method for therapeutic monitoring of daptomycin in comparison with reference mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comparative Transcriptome Analysis Demonstrates the Positive Effect of the Cyclic AMP Receptor Protein Crp on Daptomycin Biosynthesis in Streptomyces roseosporus [frontiersin.org]

- 9. Genomic and Long-Term Transcriptomic Imprints Related to the Daptomycin Mechanism of Action Occurring in Daptomycin- and Methicillin-Resistant Staphylococcus aureus Under Daptomycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Determination of Daptomycin on Primesep 100 column | SIELC Technologies [sielc.com]

- 11. Transcriptional regulation of the daptomycin gene cluster in Streptomyces roseosporus by an autoregulator, AtrA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Daptomycin's Potency Unveiled: An In-depth Analysis of its Activity Against Clinical Isolates

A Technical Guide for Researchers and Drug Development Professionals

Daptomycin continues to be a critical therapeutic option in an era of escalating antimicrobial resistance. This guide provides a comprehensive overview of daptomycin's spectrum of activity against a range of clinically significant Gram-positive pathogens, details the methodologies for its susceptibility testing, and illustrates its mechanism of action and resistance pathways.

In Vitro Susceptibility of Gram-Positive Isolates to Daptomycin

Daptomycin demonstrates potent in vitro activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1][2][3] The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, showcasing daptomycin's efficacy against key clinical isolates.

Table 1: Daptomycin Activity against Staphylococcus aureus

| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| S. aureus | Methicillin-Resistant (MRSA) | 755 | 0.5 | 1 | ≤0.125-2 | [4] |

| S. aureus | Methicillin-Resistant (MRSA) | 141 | - | 0.5 | - | [5] |

| S. aureus | Methicillin-Resistant (MRSA) | 98 | 0.38 | 0.75 | 0.125-1.0 | [6] |

| S. aureus | Methicillin-Resistant (MRSA) | 38 | 0.25 | 0.5 | 0.03-0.5 | [7] |

| S. aureus | Vancomycin-Intermediate (VISA) | - | - | - | 0.5-4 | [8] |

| S. aureus | Hetero-VISA (hVISA) | - | - | - | 0.19-1.0 | [6] |

Table 2: Daptomycin Activity against Coagulase-Negative Staphylococci (CoNS)

| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| CoNS | - | 431 | - | - | ≤0.125-1 | [4] |

| CoNS | Methicillin-Resistant | 44 | - | - | - | [9] |

| CoNS | Methicillin-Susceptible | 51 | - | - | - | [9] |

Table 3: Daptomycin Activity against Enterococcus Species

| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Enterococcus faecalis | Vancomycin-Susceptible | - | 0.5 | 1 | - | [10] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | - | - | - | [11] |

| Enterococcus faecium | Vancomycin-Susceptible | - | 1 | 2 | - | [10] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 48 | 1 | 1.5 | 0.38-4 | [12] |

| Enterococcus spp. | - | >90% susceptible | - | - | - | [13] |

Table 4: Daptomycin Activity against Streptococcus Species

| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus agalactiae | - | 63 | - | 0.5 | [5] |

| Streptococcus spp. | Penicillin-Susceptible & Resistant | - | ≤0.12 | 0.25 | [2] |

Experimental Protocols for Daptomycin Susceptibility Testing

Accurate determination of daptomycin MICs is crucial for clinical decision-making. The in vitro activity of daptomycin is highly dependent on the presence of physiological concentrations of free calcium ions.[3][10][14] Therefore, standard susceptibility testing methods must be supplemented with calcium.

Broth Microdilution Method (CLSI/EUCAST Reference Method)

This method is considered the gold standard for determining daptomycin MICs.

1. Media Preparation:

-

Use cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Supplement the broth with calcium chloride (CaCl₂) to achieve a final free calcium ion concentration of 50 mg/L.[1][4][15] It is critical to verify the final calcium concentration.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Inoculation and Incubation:

-

Dispense the appropriate volume of the final inoculum into each well of a microtiter plate containing serial twofold dilutions of daptomycin.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for enterococci.

4. Interpretation:

-

The MIC is the lowest concentration of daptomycin that completely inhibits visible growth.

Gradient Diffusion Method (Etest)

The Etest provides a continuous gradient of daptomycin on a plastic strip.

1. Media and Plate Preparation:

-

Use Mueller-Hinton Agar (MHA) plates. The calcium content of the agar is crucial. Some manufacturers produce MHA with consistent calcium levels suitable for daptomycin testing.[16][17]

-

Ensure the agar surface is dry before inoculation.

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

3. Strip Application and Incubation:

-

Allow the inoculated plate to dry for 5-15 minutes.

-

Aseptically apply the daptomycin Etest strip to the agar surface.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for enterococci.

4. Interpretation:

-

Read the MIC at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. Hazy growth within the ellipse should be read where it becomes significant.

Visualizing Daptomycin's Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key pathways of daptomycin's action and the mechanisms by which bacteria develop resistance.

The bactericidal activity of daptomycin is initiated by its binding to calcium ions, forming a complex that inserts into the bacterial cell membrane, primarily at phosphatidylglycerol-rich regions.[7][18][19] This leads to oligomerization, pore formation, and subsequent membrane depolarization through potassium ion efflux.[19][20] The resulting disruption of cellular processes, including DNA, RNA, and protein synthesis, ultimately leads to bacterial cell death.[19][21]

Resistance to daptomycin is multifactorial and often involves mutations in genes that regulate the cell envelope.[9][22] A primary mechanism is electrostatic repulsion of the positively charged daptomycin-calcium complex, often mediated by mutations in the mprF gene, which leads to an increase in positively charged lysyl-phosphatidylglycerol in the cell membrane.[22] Other mechanisms include alterations in membrane fluidity and composition due to mutations in two-component regulatory systems like yycFG/walKR and genes involved in phospholipid metabolism such as cls.[9][22][23] Cell wall thickening can also contribute to resistance by trapping the drug.

The standardized workflow for determining daptomycin susceptibility begins with the preparation of a standardized inoculum from a pure culture of the clinical isolate. A testing method, either the reference broth microdilution or an alternative such as the gradient diffusion Etest, is then chosen. Following appropriate incubation, the MIC is determined and interpreted according to established clinical breakpoints from bodies like CLSI or EUCAST.[11][24]

References

- 1. sfda.gov.sa [sfda.gov.sa]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. EUCAST: News [eucast.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EUCAST: Guidance Documents [eucast.org]

- 11. Development of Daptomycin Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EUCAST: Daptomycin in endocarditis and bloodstream infections caused by enterococci - revised [eucast.org]

- 13. researchgate.net [researchgate.net]

- 14. medicinesauthority.gov.mt [medicinesauthority.gov.mt]

- 15. journals.asm.org [journals.asm.org]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. seq.es [seq.es]

- 24. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]

Daptomycin Derivatives: A Technical Deep Dive into Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, makes it a critical last-resort therapeutic.[5][6] However, the emergence of daptomycin-resistant strains necessitates the development of novel derivatives with improved efficacy and expanded clinical utility.[7][8] This technical guide provides an in-depth overview of the early-stage research on daptomycin derivatives, focusing on their synthesis, structure-activity relationships (SAR), mechanisms of action, and preclinical evaluation.

Synthesis of Daptomycin Derivatives

The complex structure of daptomycin, a 13-amino acid cyclic lipodepsipeptide with a decanoyl fatty acid tail, presents significant synthetic challenges.[1][9] Early-stage research has explored several strategies to generate novel analogs, including total chemical synthesis, semi-synthetic modifications, and biosynthetic engineering.

Total synthesis, often employing solid-phase peptide synthesis (SPPS), has been instrumental in creating a variety of daptomycin analogs with modifications at different positions.[1][3][10] This approach allows for precise control over the amino acid sequence and the incorporation of non-natural amino acids. Chemoenzymatic synthesis has also been utilized, combining the flexibility of chemical synthesis with the specificity of enzymatic reactions to introduce modifications, such as prenylation of the tryptophan residue.[7]

Combinatorial biosynthesis represents another powerful technique for generating novel daptomycin derivatives.[11][12] This method involves the genetic engineering of the nonribosomal peptide synthetase (NRPS) machinery responsible for daptomycin production in Streptomyces roseosporus.[12] By exchanging modules or subunits of the NRPS, researchers can create a library of new lipopeptides with altered amino acid cores.[11][12]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand the relationship between the chemical structure of daptomycin derivatives and their antibacterial activity. These studies have revealed several key structural features crucial for its function.

The N-terminal fatty acid tail is essential for the antibacterial activity of daptomycin, playing a critical role in its interaction with the bacterial membrane. Modifications to the length and branching of this lipid tail can significantly impact potency.

The peptide core and its specific amino acid residues are also vital. The integrity of the cyclic depsipeptide ring is necessary for activity. Specific amino acid residues have been identified as critical for calcium binding and the overall conformation of the molecule. For instance, the (2S, 3R) 3-methyl glutamic acid (mGlu) at position 12 has been shown to be important for antibacterial activity.[13] Studies involving substitutions at various positions, such as positions 8 and 11, have shown that while some modifications are tolerated, others lead to a significant loss of activity.[4][14] For example, substitutions with cationic residues at positions 8 and 11 have yielded derivatives with comparable or even superior activity against certain bacterial strains.[4][14]

The tryptophan residue at position 13 (Trp13) has been a key target for modification. Alkylation at different positions of the indole ring of tryptophan has been shown to modulate the potency of daptomycin analogs, with some derivatives exhibiting significantly improved activity against daptomycin-resistant strains.[7]

Mechanism of Action of Daptomycin and its Derivatives

The bactericidal effect of daptomycin is initiated by a calcium-dependent binding to the bacterial cell membrane.[5][15][16] This interaction is facilitated by the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[15][17]

Upon binding, daptomycin molecules are thought to oligomerize within the membrane.[5][15] This aggregation leads to a disruption of the membrane's integrity, causing the formation of ion channels or pores.[15] The subsequent leakage of essential ions, particularly potassium, results in rapid membrane depolarization and the dissipation of the membrane potential.[15][16] This ultimately leads to the cessation of DNA, RNA, and protein synthesis, culminating in bacterial cell death.[5][16]

The proposed mechanism of action for many daptomycin derivatives follows a similar pathway, with structural modifications influencing the efficiency of membrane binding, oligomerization, and ion channel formation.

Diagram of the Proposed Mechanism of Action of Daptomycin

Caption: Proposed mechanism of action of daptomycin.

Preclinical Data on Daptomycin Derivatives

The antibacterial activity of novel daptomycin derivatives is primarily assessed through the determination of their minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive pathogens.

| Derivative/Modification | Target Organism | MIC (µg/mL) | Fold Change vs. Daptomycin | Reference |

| Daptomycin | S. aureus (MRSA) | 0.5 | - | [1] |

| Compound 49 (methylated derivative) | S. aureus (MRSA) | - | - | [1] |

| N1-alkylated Trp13 analog | S. aureus (Dap-R) | - | 2-80x improvement | [7] |

| C5-alkylated Trp13 analog | E. faecalis (Dap-R) | - | 2-80x improvement | [7] |

| Cationic residue at pos. 8/11 | B. subtilis | Lower than Daptomycin | - | [4][14] |

| mGln substitution at pos. 12 | S. aureus | - | - | [13] |

| eGlu substitution at pos. 12 | S. aureus | - | - | [13] |

Note: This table is a representative summary. Specific MIC values and fold changes can vary depending on the specific derivative and bacterial strain tested. "-" indicates data was mentioned but specific values were not easily extractable from the provided search snippets.

In vivo efficacy of promising derivatives is often evaluated in animal models, such as the neutropenic murine thigh infection model or the Galleria mellonella (wax worm) larvae model.[1][18][19] These studies provide crucial information on the pharmacokinetic and pharmacodynamic properties of the compounds, including parameters like half-life, protein binding, and the peak concentration to MIC ratio (Cmax/MIC), which are important predictors of clinical success.[18][19] For instance, one study showed that a methylated daptomycin derivative, compound 49, could protect G. mellonella larvae from S. aureus infection.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is typically used to determine the MIC of daptomycin derivatives.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. For daptomycin and its derivatives, the broth is supplemented with calcium to a final concentration of 50 µg/mL.[8][20]

-

Preparation of Antibiotic Dilutions: The daptomycin derivative is serially diluted in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Thigh Infection Model

This model is used to assess the in vivo activity of daptomycin derivatives.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[18][19]

-

Infection: The thigh muscles of the neutropenic mice are injected with a standardized inoculum of the test bacterium (e.g., S. aureus or S. pneumoniae).[18][19]

-

Treatment: At a specified time post-infection, mice are treated with the daptomycin derivative, typically via subcutaneous or intravenous administration, at various dosing regimens.[18][19]

-

Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar plates.

-

Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to that in the untreated control group.

Workflow for In Vivo Efficacy Testing

Caption: General workflow for in vivo efficacy testing in a murine thigh infection model.

Conclusion

Early-stage research on daptomycin derivatives has provided valuable insights into the structural requirements for potent antibacterial activity. Through a combination of innovative synthetic strategies and comprehensive preclinical evaluation, researchers are making significant strides in the development of next-generation lipopeptide antibiotics. The continued exploration of novel modifications to the daptomycin scaffold holds great promise for overcoming the challenge of antibiotic resistance and providing new therapeutic options for the treatment of serious Gram-positive infections.

References

- 1. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Highly Active Derivatives of Daptomycin by Assessing the Effect of Amino Acid Substitutions at Positions 8 and 11 on a Daptomycin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daptomycin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-clinical experience with daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 11. pnas.org [pnas.org]

- 12. Combinatorial biosynthesis of novel antibiotics related to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of daptomycin analogues with substitution at (2S, 3R) 3-methyl glutamic acid position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 17. mdpi.com [mdpi.com]

- 18. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo pharmacodynamic activity of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Daptomycin's Dichotomy: A Technical Guide to its Bactericidal and Bacteriostatic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the bactericidal and, to a lesser extent, bacteriostatic properties of daptomycin, a cyclic lipopeptide antibiotic of last resort for severe Gram-positive infections. This document will delve into the molecular mechanisms, quantitative data, and detailed experimental protocols to provide a thorough understanding for professionals in the field of antimicrobial research and development.

The Molecular Blueprint of a Potent Antibiotic

Daptomycin's unique structure is intrinsically linked to its powerful bactericidal activity. It is a cyclic lipopeptide composed of a thirteen-amino-acid core and a decanoyl fatty acid tail. A critical feature of its activity is its dependence on physiological concentrations of calcium ions. The binding of calcium induces a conformational change in the daptomycin molecule, which is a prerequisite for its interaction with the bacterial cell membrane.

The Bactericidal Cascade: A Step-by-Step Annihilation

Daptomycin's primary mechanism of action is a rapid, concentration-dependent bactericidal process that targets the bacterial cell membrane. This process can be dissected into a series of sequential events that culminate in cell death.

Step 1: Calcium-Mediated Membrane Targeting and Insertion

In the presence of calcium, daptomycin undergoes a conformational shift that facilitates its binding to the bacterial cell membrane.[1] This interaction is not random; daptomycin specifically targets membranes rich in phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[2][3][4] The lipid tail of daptomycin then inserts into the membrane bilayer.[5]

References

- 1. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Daptomycin In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro susceptibility testing of daptomycin, a critical cyclic lipopeptide antibiotic. Accurate determination of daptomycin's minimum inhibitory concentration (MIC) is essential for clinical efficacy and is notably dependent on the physiological concentration of calcium ions in the testing medium. This document outlines the standardized methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The Critical Role of Calcium

Daptomycin's mechanism of action involves a calcium-dependent insertion into the bacterial cell membrane, leading to rapid depolarization and cell death.[1][2] Consequently, the in vitro activity of daptomycin is significantly influenced by the calcium concentration in the test medium.[2][3][4] For reliable and clinically relevant susceptibility testing, it is imperative to supplement the growth media with calcium to a final concentration that mimics physiological levels in human plasma.[2][5]

Recommended Testing Methodologies

The recommended methods for determining daptomycin susceptibility are broth microdilution (BMD) and the Etest® (bioMérieux). Agar dilution is not recommended due to the difficulty in standardizing calcium concentrations in agar.[5] While disk diffusion has been used historically, it has proven unreliable for detecting some non-susceptible strains and the breakpoints were removed from the CLSI M100 standard in 2006.[1][6]

Quantitative Data Summary

Table 1: CLSI and EUCAST Breakpoints for Daptomycin

| Organism Group | CLSI MIC Breakpoints (µg/mL) | EUCAST MIC Breakpoints (µg/mL) |

| Staphylococcus aureus | ≤1 (S) | ≤1 (S) |

| Streptococcus spp. (Groups A, B, C, G, excluding S. pneumoniae) | ≤1 (S) | ≤1 (S) |

| Enterococcus faecalis (and other non-faecium enterococci) | ≤2 (S), 4 (I), ≥8 (R) | |

| Enterococcus faecium | ≤4 (SDD)c, ≥8 (R) |

(S) Susceptible, (I) Intermediate, (R) Resistant, (SDD) Susceptible-Dose Dependent. Data compiled from multiple sources.[5][7][8][9][10] c The SDD breakpoint for E. faecium is based on a higher dosage regimen of 8-12 mg/kg/day.[7][11]

Table 2: Quality Control (QC) Ranges for Daptomycin Susceptibility Testing

| Quality Control Strain | Method | Acceptable QC Range (µg/mL or mm) |

| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 1 µg/mL |

| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 1 - 4 µg/mL |

| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.06 - 0.5 µg/mL |

| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (30 µg) | 20 - 26 mm |

Data compiled from multiple sources.[12][13]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Method

This is the reference method recommended by both CLSI and EUCAST for determining daptomycin MICs.[2][5]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Daptomycin analytical powder

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline (0.85%) or broth

-

Incubator (35 ± 2°C)

Procedure:

-

Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Crucially, supplement the broth with CaCl₂ to achieve a final physiological concentration of free calcium ions of 50 µg/mL (50 mg/L).[1][2][3][5][14] For testing streptococci, the media can be supplemented with 2-5% lysed horse blood.[5]

-

Daptomycin Stock Solution: Prepare a stock solution of daptomycin of known concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of daptomycin in the calcium-supplemented CAMHB directly in the microtiter plates. The typical concentration range tested is 0.015 to 16 µg/mL.[3]

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

Incubation: Incubate the inoculated plates at 35 ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution (BMD) Method

Caption: Workflow for Daptomycin Broth Microdilution.

Protocol 2: Etest® Method

The Etest® is a gradient diffusion method that provides a direct MIC value. Daptomycin Etest® strips are specially formulated to contain a constant level of calcium throughout the daptomycin gradient.[2]

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Daptomycin Etest® strips

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Sterile saline (0.85%)

-

Incubator (35 ± 2°C)

Procedure:

-

Media Quality Control: The calcium content in MHA can be variable between manufacturers and lots.[3][15] It is recommended to use MHA with a calcium concentration of >20 mg/L.[3] Quality control testing with appropriate strains can help identify media with insufficient calcium.[3]

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.[12]

-

Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[12][16]

-

Drying: Allow the inoculated plate to dry for 3-5 minutes at room temperature with the lid slightly ajar.[12]

-

Etest® Strip Application: Using sterile forceps, apply the daptomycin Etest® strip to the center of the agar surface. Ensure the strip is in complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1][12] For some organisms, incubation may be extended to 24 hours.[17]

-

Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the Etest® strip.

Workflow for Etest® Method

Caption: Workflow for Daptomycin Etest® Method.

Signaling Pathways and Logical Relationships

The relationship between calcium concentration and daptomycin activity is a critical logical relationship in susceptibility testing. Inaccurate calcium levels can lead to erroneous MIC results, potentially impacting clinical decisions.

Logical Relationship of Calcium and Daptomycin Activity

Caption: Impact of Calcium on Daptomycin MIC Results.

References

- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicinesauthority.gov.mt [medicinesauthority.gov.mt]

- 3. academic.oup.com [academic.oup.com]

- 4. Resistance Studies with Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfda.gov.sa [sfda.gov.sa]

- 6. journals.asm.org [journals.asm.org]

- 7. Development of Daptomycin Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. en.iacld.com [en.iacld.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Liofilchem® Daptomycin DAP, Antimicrobial Susceptibility Discs, 30 µg | LabMart Limited [labmartgh.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Systematic Evaluation of Commercial Susceptibility Testing Methods for Determining the In Vitro Activity of Daptomycin versus Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asm.org [asm.org]

- 17. biomerieux-jp.net [biomerieux-jp.net]

Application Notes: Utilizing Daptomycin in Preclinical Animal Models of Bacterial Infection

Daptomycin is a cyclic lipopeptide antibiotic crucial for treating infections caused by Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action involves the calcium-dependent insertion into the bacterial cell membrane, leading to rapid depolarization, ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death without lysis.[5] Preclinical animal models are indispensable for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and in vivo efficacy of daptomycin against these challenging pathogens. These models allow researchers to simulate human infections and determine optimal dosing strategies to maximize therapeutic success and minimize the development of resistance.[5][6]

These notes provide an overview of key quantitative data and detailed protocols for commonly used animal models in daptomycin research.

Quantitative Data Summary

The following tables summarize the pharmacokinetic, pharmacodynamic, and efficacy data for daptomycin across various animal models of infection.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Daptomycin in Animal Models

| Parameter | Animal Model | Value | Bacterial Strain | Reference |

| Half-life (t½) | Neutropenic Mouse (Infected) | ~1.8 hours | S. aureus | [7][8] |

| Rat | 1.58 ± 0.23 hours | N/A | [9] | |

| Protein Binding | Mouse Serum | 90% - 92.5% | S. aureus | [7][8] |

| Rat Serum | 89.3% | N/A | [9] | |

| Key PD Parameter | Murine Thigh Model | AUC/MIC Ratio | S. aureus | [7][8][10] |

| 50% Effective Dose (ED₅₀) | Murine Thigh Model | 3.7 mg/kg (single i.p. dose) | S. aureus | [7][8] |

| Stasis Dose | Murine Thigh Model | 7.1 mg/kg (single i.p. dose) | S. aureus | [7][8] |

| Skin Tissue Penetration (AUCskin/fAUCplasma) | Rat | 1.3 | N/A | [9] |

Table 2: Efficacy of Daptomycin in Various Animal Infection Models

| Animal Model | Bacterial Strain | Daptomycin Regimen | Key Findings | Reference |

| Murine Hematogenous Pulmonary Infection | MRSA | 50 mg/kg i.p. | Improved survival (P < 0.001); Decreased lung abscesses and bacteria (P < 0.01) | [11][12][13] |

| Rat Burn Wound Infection | MRSA (ATCC 43300) | 50 mg/kg/day i.p. | Reduced bacterial load from ~10⁷ to ~10³ CFU/g (P < 0.01); Improved wound healing and collagen scores | [1] |

| Rabbit Keratitis | MRSA | 50 mg/mL topical drops | Significantly reduced bacterial load, comparable to vancomycin | [14] |

| Murine Thigh Infection | S. aureus | Dose-ranging (0.1-200 mg/kg) | Exhibited a dose-dependent bactericidal effect | [7][8] |

Detailed Experimental Protocols

The following are detailed methodologies for key animal model experiments involving daptomycin.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy and pharmacodynamics of antibiotics against localized deep-seated infections.[7][8]

1. Animal Preparation and Induction of Neutropenia:

- Use female ICR/Swiss mice (or similar strain), weighing approximately 24-26 grams.[7]

- Induce neutropenia by administering cyclophosphamide intraperitoneally (i.p.). A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This renders the mice neutropenic for approximately 5 days.

2. Bacterial Inoculation:

- Prepare an inoculum of the desired S. aureus strain (e.g., ATCC 29213).[7]

- Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension (typically 10⁵ CFU) intramuscularly (i.m.) into each posterior thigh muscle of the mice.[7]

3. Daptomycin Administration:

- Prepare daptomycin solutions in sterile saline.

- Administer the predetermined dose of daptomycin via the desired route (e.g., intraperitoneally or subcutaneously) at specified time points (e.g., 2 hours post-infection for single-dose studies).[7] Doses can range from 1 mg/kg to over 100 mg/kg depending on the study's objective (e.g., dose-response, dose fractionation).[7]

4. Sample Collection and Processing:

- At a defined endpoint (e.g., 24 hours post-treatment), euthanize the mice via an approved method (e.g., CO₂ asphyxiation).[7]

- Aseptically dissect both posterior thigh muscles.[7]

- Weigh the tissue and homogenize it in a fixed volume of sterile normal saline (e.g., 9 times the tissue weight).[7]

5. Quantification of Bacterial Load:

- Perform serial dilutions of the tissue homogenate in sterile saline.

- Plate the dilutions onto an appropriate agar medium (e.g., Tryptic Soy Agar).

- Incubate the plates at 37°C for 18-24 hours.

- Count the colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue. The final bacterial density is typically expressed in log₁₀ CFU/g.[7]

Protocol 2: Murine Hematogenous Pulmonary Infection Model

This model simulates bloodstream infections that lead to secondary lung infections, such as septic pulmonary emboli.[11][13]

1. Animal and Bacterial Preparation:

- Use specific-pathogen-free male mice (e.g., BALB/c), 6-8 weeks old.

- Culture an MRSA strain to the mid-logarithmic growth phase. Prepare the inoculum in sterile saline.

2. Infection Induction:

- Inject a bacterial suspension (e.g., 1 x 10⁸ CFU in 0.1 mL) into the lateral tail vein of each mouse to induce bacteremia and subsequent hematogenous lung infection.[11]

3. Daptomycin Treatment:

- At a set time post-infection (e.g., 24 hours), begin the treatment regimen.

- Administer daptomycin (e.g., 50 mg/kg) or a control (e.g., vancomycin or saline) intraperitoneally.[11] Treatment can be administered once or multiple times (e.g., twice daily) for a specified duration (e.g., 4 days).

4. Efficacy Assessment:

- Survival Study: Monitor the mice daily for a set period (e.g., 14 days) and record mortality to generate survival curves.[11]

- Bacterial Load Quantification: At the end of the treatment period, euthanize a cohort of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for CFU plating and counting, as described in Protocol 1.[11]

- Histopathology: Fix lung tissues in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin and eosin) to assess the number and size of abscesses.[11]

Protocol 3: Rat Burn Wound Infection Model

This model is used to evaluate the efficacy of topical or systemic antibiotics in treating infections of severe thermal injuries.[1][2]

1. Animal Preparation and Burn Injury:

- Use male Wistar rats (or a similar strain). Anesthetize the animals.

- Shave a paraspinal area on the back of each rat.

- Induce two full-thickness burns by applying a copper bar (pre-heated in boiling water) to the shaved skin for a specified duration (e.g., 10 seconds).[1][2]

2. Wound Inoculation:

- Immediately after injury, place a small sterile gauze over each burn.

- Inoculate the gauze with a high concentration of MRSA (e.g., 5 x 10⁷ CFU).[1][2]

3. Treatment Administration:

- Divide the rats into groups: uninfected controls, infected untreated controls, and infected groups treated with daptomycin or a comparator antibiotic (e.g., teicoplanin).[1]

- Administer treatment systemically (e.g., intraperitoneally at 50 mg/kg/day) starting at a defined time post-infection (e.g., 2 hours).[1]

4. Outcome Measures:

- Quantitative Culture: After the treatment period, euthanize the animals and excise the burn tissue. Homogenize the tissue and perform CFU counts to determine the bacterial load per gram of tissue.[1]

- Histological Evaluation: Analyze tissue sections for markers of wound healing, such as re-epithelialization, granulation tissue formation, and collagen deposition.[1]

- Immunohistochemistry: Assess the expression of wound healing markers like epidermal growth factor receptor (EGFR) and fibroblast growth factor 2 (FGF-2).[1]

Visualizations: Workflows and Mechanisms

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Role of Daptomycin on Burn Wound Healing in an Animal Methicillin-Resistant Staphylococcus aureus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of daptomycin in a murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and skin-tissue penetration of daptomycin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of daptomycin on experimental methicillin-resistant Staphylococcus aureus keratitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of Daptomycin in Biofilm Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of daptomycin in the study of bacterial biofilms. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in this field.

Introduction to Daptomycin and Biofilms

Daptomycin is a cyclic lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria.[1][2][3] Its unique mechanism of action, which involves the disruption of bacterial cell membrane integrity in a calcium-dependent manner, makes it a valuable agent for studying and combating biofilm-associated infections.[3][4][5] Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which offers protection from environmental stresses and antimicrobial agents.[6][7] Bacteria within biofilms exhibit increased resistance to conventional antibiotics, making biofilm-related infections a significant clinical challenge.[8]

Daptomycin has demonstrated efficacy in preventing the formation of and disrupting existing biofilms of clinically relevant pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus species.[1][9] However, its effectiveness can be strain-dependent and influenced by the biofilm's maturity and composition.[9][10] Combination therapies, pairing daptomycin with other antibiotics like rifampin, ampicillin, or ceftriaxone, have shown synergistic effects in eradicating biofilms.[6][11]

Quantitative Data Summary

The following tables summarize key quantitative data on the activity of daptomycin against bacterial biofilms from various studies.

Table 1: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Daptomycin

| Organism | Strain(s) | Daptomycin MBIC (µg/mL) | Daptomycin MBEC (µg/mL) | Notes | Reference(s) |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 40 | >1024 (Vancomycin) | Daptomycin showed higher antibiofilm activity than vancomycin. | [12] |

| Staphylococcus epidermidis | Clinical Isolate | 80-fold higher than MHIC | - | Encapsulated daptomycin showed enhanced activity. | [12] |

| Enterococcus faecium | 8019 (Daptomycin-susceptible) | >256 | - | Biofilm MICs were 2-8 fold higher than planktonic MICs. | [11] |

| Enterococcus faecium | 5938 (Daptomycin-nonsusceptible) | >256 | - | Biofilm MICs were 2-8 fold higher than planktonic MICs. | [11] |

| Staphylococcus aureus (MRSA) | Wild Type | - | 2.5 | Elasnin showed superior activity against daptomycin-resistant MRSA biofilms. | [13] |

| Staphylococcus aureus (MRSA) | Daptomycin-Resistant | - | 0.625 (Elasnin) | Elasnin demonstrated enhanced eradication of daptomycin-resistant biofilms. | [13] |

Table 2: Efficacy of Daptomycin in Combination Therapies Against Biofilms

| Organism | Strain(s) | Combination | Effect | Log Reduction (CFU/cm²) | Reference(s) |

| Enterococcus faecium | 8019 | Daptomycin + Ampicillin | Synergy | 3.0 ± 0.6 | [11] |

| Enterococcus faecalis | 6981 | Daptomycin + Rifampin | Synergy, Bactericidal | 3.0 ± 0.2 | [11] |

| Enterococcus faecalis | 7808 | Daptomycin + Ceftriaxone | Synergy | 3.4 ± 0.4 | [11] |

| Staphylococcus aureus (MSSA) | SH1000 | Daptomycin + Clarithromycin | Synergy | Reached limit of detection at 72h | [6] |

| Staphylococcus aureus (MRSA) | N315 | Daptomycin + Rifampin | Synergy, Bactericidal | Reached limit of detection at 72h | [6] |

| Staphylococcus aureus (MRSA) | BCB8 | Daptomycin + Rifampin | Synergy | ~1-2 log reduction before regrowth with daptomycin alone; combination increased cell death. | [10] |

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is adapted from methodologies described for assessing the efficacy of antimicrobials against biofilms.[14][15][16]

Materials:

-

Calgary Biofilm Device (e.g., 96-well plate with corresponding peg lid)[14]

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose)

-

Daptomycin stock solution

-

Sterile 96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Plate shaker

-

Humidified incubator

-

Sonicator and vortex mixer (for recovery plate)

-

Viability stain (e.g., resazurin, tetrazolium salt like WST-8) or agar plates for CFU counting

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the bacterial strain. Dilute the culture in fresh growth medium to the desired starting concentration (e.g., 10^5 - 10^7 CFU/mL).

-

Biofilm Formation:

-

Antibiotic Challenge:

-

Prepare serial dilutions of daptomycin in a new 96-well plate. Remember to supplement the medium with physiological concentrations of calcium (typically 50 mg/L) as daptomycin's activity is calcium-dependent.[18]

-

Carefully remove the peg lid from the biofilm growth plate and gently rinse the pegs with PBS to remove planktonic cells.

-

Transfer the peg lid to the plate containing the daptomycin dilutions.

-

Incubate for the desired exposure time (e.g., 24 hours) at 37°C.

-

-

Biofilm Eradication Assessment:

-

After incubation, rinse the peg lid again with PBS to remove residual antibiotic.

-